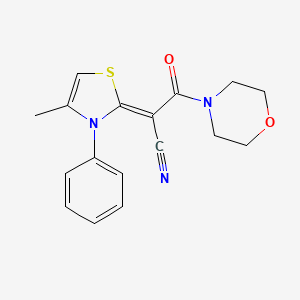

(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-(morpholin-4-yl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)-3-morpholin-4-yl-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-13-12-23-17(20(13)14-5-3-2-4-6-14)15(11-18)16(21)19-7-9-22-10-8-19/h2-6,12H,7-10H2,1H3/b17-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYDWHPONYEFOD-ICFOKQHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C(C#N)C(=O)N2CCOCC2)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS/C(=C(/C#N)\C(=O)N2CCOCC2)/N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-(morpholin-4-yl)-3-oxopropanenitrile, also known as KT-5720, is a small organic molecule that has garnered attention for its potential pharmacological applications. This compound features a thiazole and a morpholine ring, which are known for their diverse biological activities.

Chemical Structure and Properties

The structural formula of KT-5720 includes:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Morpholine Ring : A six-membered ring that contains both nitrogen and oxygen.

- 3-Oxopropanenitrile Moiety : This component includes a ketone and a nitrile functional group, suggesting potential reactivity patterns.

Biological Activity

Research indicates that KT-5720 exhibits various pharmacological activities , including:

- Anticancer Activity :

-

Enzyme Inhibition :

- KT-5720 has been studied for its ability to inhibit specific enzymes involved in cancer progression. Its binding affinity with these targets can be modeled using molecular docking simulations, providing insights into its mechanism of action .

-

Predictive Models :

- The biological activity spectrum of KT-5720 can be estimated using predictive models like PASS (Prediction of Activity Spectra for Substances), which suggests potential therapeutic applications based on its molecular structure .

Case Studies and Research Findings

Several studies have focused on the biological activity of KT-5720:

Table 1: Summary of Biological Activities

| Study | Cell Line | IC50 Value (μM) | Activity Observed |

|---|---|---|---|

| Study 1 | MDA-MB-231 | 0.5 | Antiproliferative |

| Study 2 | HeLa | 1.0 | Anticancer |

| Study 3 | A2780 | 3.5 | Cytotoxicity |

Detailed Findings:

- Antiproliferative Effects : In a study evaluating various compounds for their antiproliferative activities, KT-5720 exhibited significant cytotoxicity against multiple human cancer cell lines, indicating its potential as an anticancer agent.

- Molecular Docking Studies : Molecular docking simulations have demonstrated that KT-5720 interacts effectively with active sites on target enzymes, suggesting a mechanism for its anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Thiazole Derivatives

Thiazole-containing compounds are widely studied for their diverse bioactivities. For example:

- 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (): This compound shares a thiazolidinone core but lacks the nitrile and morpholine substituents.

- Propanenitrile Derivatives (): The compound “3-(((...)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile” features a nitrile group but substitutes the thiazole with a furan ring. Such differences highlight how nitrile placement influences electronic properties and reactivity.

Electronic and Reactivity Profiles

The target compound’s nitrile and morpholinone groups are strong electron-withdrawing moieties, likely enhancing its electrophilicity compared to analogues with electron-donating groups (e.g., methoxy in ). This could make it more reactive in nucleophilic addition reactions or as a Michael acceptor. In contrast, the propanenitrile derivative in uses a phosphino group to stabilize the nitrile’s reactivity, suggesting divergent synthetic applications .

Analytical and Crystallographic Comparisons

The absence of crystallographic data for the target compound contrasts with the widespread use of SHELX programs () for similar small-molecule structures. For example, WinGX and SHELXL are standard tools for refining anisotropic displacement parameters, which would be essential for confirming the Z-configuration and planarity of the thiazole ring .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the Z-configuration in (2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-(morpholin-4-yl)-3-oxopropanenitrile?

- Methodological Answer : The Z-configuration can be achieved via condensation reactions under kinetic control. For example, refluxing 4-methyl-3-phenylthiazolidinone derivatives with morpholine-substituted propanenitrile precursors in acetic acid with sodium acetate as a base (to promote enolate formation) favors Z-isomer retention due to steric hindrance . Solvent choice (e.g., DMF or ethanol) and reaction time (2–6 hours) are critical to minimize isomerization .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : The Z-configuration is confirmed by coupling constants (e.g., vinyl protons J = 10–12 Hz) and deshielded aromatic protons due to conjugation with the thiazole ring .

- FT-IR : Stretching bands at ~1702 cm⁻¹ (C=O of morpholine), ~2210 cm⁻¹ (C≡N), and ~1610 cm⁻¹ (C=N of thiazole) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the thiazole-morpholine scaffold .

Q. What are common purification challenges for this compound, and how can they be addressed?

- Methodological Answer : The compound’s polarity and tautomeric equilibria (e.g., thiazole-thiazolidinone interconversion) complicate purification. Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from DMF-acetic acid mixtures (1:1 v/v) improves yield . Monitoring via TLC (Rf ~0.4 in ethyl acetate) ensures purity .

Advanced Research Questions

Q. How does tautomerism in the thiazole ring affect bioactivity interpretation, and how can it be controlled?

- Methodological Answer : The thiazole-thiazolidinone tautomeric equilibrium alters electron distribution and binding affinity. Solvent polarity (e.g., DMSO stabilizes the thiazolidinone form) and pH (neutral conditions favor the thiazole form) can modulate tautomerism. ¹³C NMR in D₂O/CDCl₃ mixtures quantifies tautomeric populations . Computational studies (DFT) predict dominant tautomers under physiological conditions .

Q. What computational approaches are suitable for predicting the compound’s electronic properties and binding modes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gaps) and charge distribution on the thiazole-nitrogen and morpholine oxygen .

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to predict binding poses. The morpholine oxygen and nitrile group often form hydrogen bonds with catalytic residues .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial activity?

- Methodological Answer :

- Substitution Patterns : Replace the 4-methyl group on the thiazole with electron-withdrawing groups (e.g., Cl, NO₂) to enhance membrane penetration.

- Bioassay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Correlate activity with logP (measured via HPLC) to assess hydrophobicity .

- Mechanistic Probes : Use time-kill assays and SEM imaging to evaluate bacteriolytic vs. bacteriostatic effects .

Q. What experimental and computational methods resolve contradictions in reported synthetic yields?

- Methodological Answer :

- Reaction Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation (e.g., enolate generation) to identify bottlenecks .

- DoE Optimization : Apply a Box-Behnken design to optimize variables (temperature, catalyst loading, solvent ratio). For example, piperidine (0.05–0.1 mol%) in ethanol increases yield by 15–20% compared to NaOAc .

- Computational Kinetics : Transition-state modeling (Gaussian 09) identifies rate-limiting steps (e.g., cyclization vs. byproduct formation) .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in bioactivity data across similar thiazole-morpholine hybrids?

- Methodological Answer :

- Standardize Assays : Use the same microbial strains (e.g., ATCC controls) and culture conditions (e.g., Mueller-Hinton agar) to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., morpholine ring oxidation) that may confound activity .

- Synergy Testing : Combine with known antibiotics (e.g., ciprofloxacin) to distinguish direct activity from adjuvant effects .

Q. Why might X-ray crystallography fail for this compound, and what alternatives exist?

- Methodological Answer : Poor crystal formation due to conformational flexibility (e.g., rotating morpholine ring). Alternatives:

- SC-XRD with Halogenated Analogs : Introduce Br/Cl substituents to enhance crystal packing .

- Cryo-EM : Resolve amorphous aggregates at 2–3 Å resolution .

- NMR Crystallography : Combine solid-state NMR with DFT-predicted structures .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.